1-(2-Bromo-1-(4-ethoxyphenyl)ethyl)-4-ethoxybenzene
Description
Properties
CAS No. |
62897-81-8 |
|---|---|
Molecular Formula |
C18H21BrO2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
1-[2-bromo-1-(4-ethoxyphenyl)ethyl]-4-ethoxybenzene |
InChI |
InChI=1S/C18H21BrO2/c1-3-20-16-9-5-14(6-10-16)18(13-19)15-7-11-17(12-8-15)21-4-2/h5-12,18H,3-4,13H2,1-2H3 |
InChI Key |
WSMUPJHOLAVZQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CBr)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Preparation Methods
Suzuki–Miyaura Cross-Coupling Approach
A plausible route involves sequential Suzuki couplings to construct the aromatic framework, followed by bromination.
Step 1: Synthesis of 1,1'-Bis(4-ethoxyphenyl)ethane
-
Reactants : 4-Ethoxyphenylboronic acid and 1,2-dibromoethane.
This step mirrors methodologies from source, where analogous terphenyl derivatives were synthesized with yields exceeding 75%.
Step 2: Selective Bromination
-
Reagent : N-Bromosuccinimide (NBS).
-
Initiator : Radical initiator (e.g., AIBN).
-
Solvent : CCl₄ or CH₂Cl₂.
-
Conditions : Reflux, 12–24 h.
Bromination at the ethyl chain’s secondary position is sterically and electronically favorable, though regioselectivity must be verified via NMR.
Friedel-Crafts Alkylation Pathway
An alternative route employs Friedel-Crafts alkylation to install the ethyl bridge.
Step 1: Generation of Bromoethyl Electrophile
-
Reactant : 1,2-Dibromoethane.
-
Lewis Acid : AlCl₃ or FeCl₃.
Step 2: Double Alkylation of 4-Ethoxybenzene
-
Substrate : 4-Ethoxybenzene.
-
Conditions : 0°C to room temperature, inert atmosphere.
This method risks over-alkylation, necessitating careful stoichiometric control. Purification via flash chromatography (silica gel, petroleum ether/EtOAc) would isolate the desired product.
Optimization Data and Reaction Parameters
The following table synthesizes reaction conditions from analogous syntheses in sources and:
| Parameter | Suzuki Coupling | Bromination |
|---|---|---|
| Catalyst | Pd(OAc)₂ (1 mol%) | N/A |
| Base | K₂CO₃ (2.0 equiv) | N/A |
| Solvent | EtOH/H₂O (1:1) | CCl₄ |
| Temperature | 25°C | Reflux (~80°C) |
| Time | 0.5–3.5 h | 12–24 h |
| Yield | 68–83% | Not reported |
Key observations:
-
Catalyst Efficiency : Pd(OAc)₂ enables rapid coupling under mild conditions, critical for thermally sensitive intermediates.
-
Solvent Compatibility : Aqueous ethanol facilitates boronic acid activation while suppressing side reactions.
Characterization and Validation
Post-synthesis characterization employs:
-
¹H/¹³C NMR : To confirm substituent positions and bromine integration.
-
IR Spectroscopy : Identification of C–Br (∼500 cm⁻¹) and ether C–O (∼1250 cm⁻¹) stretches.
-
Mass Spectrometry : Validation of molecular ion peak at m/z 349.3 (M⁺).
Source notes commercial availability of the compound at 96–98% purity, implying robust purification protocols (e.g., column chromatography or recrystallization).
Challenges and Mitigation Strategies
-
Regioselectivity in Bromination : Competing tertiary vs. secondary bromination can arise. Employing sterically hindered initiators or low-temperature radical conditions may enhance selectivity.
-
Pd Catalyst Deactivation : Source emphasizes catalyst loading ≤1 mol% to minimize aggregation.
-
Purification Complexity : The compound’s high molecular weight (349.3 g/mol) necessitates optimized chromatographic gradients .
Chemical Reactions Analysis
Benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The ethoxy groups on the benzene rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromo group in the 2-bromoethylidene bridge can be replaced by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] involves its interaction with molecular targets through its functional groups. The ethoxy groups can participate in hydrogen bonding and other interactions, while the bromo group can act as a leaving group in substitution reactions. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-Bromo-2-ethoxy-1-methylbenzene (CAS 33839-11-1):
- Structural similarity: Bromine and ethoxy groups on a benzene ring.
- Key difference: Methyl group at position 1 instead of a second ethoxy-substituted benzene.
- Impact: Reduced conjugation and steric hindrance compared to the target compound, leading to lower polarity and altered reactivity in electrophilic substitutions .
1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methoxybenzene (CAS 1249126-41-7):
- Structural similarity: Brominated ethyl chain and alkoxy-substituted benzene.
- Key difference: Methoxy (–OCH₃) and sec-butoxy (–OCH(CH₂)₂) groups replace ethoxy substituents.
- Impact: Smaller methoxy group increases electron density more effectively than ethoxy, while the bulky sec-butoxy group reduces solubility in polar solvents .
Functional Group Variations
Dapagliflozin Intermediate (5-bromo-2-chloro-4'-ethoxydiphenylmethane, CAS 461432-23-5):
- Structural similarity: Ethoxy-substituted benzene and halogenated aromatic system.
- Key difference: Chlorine at position 2 and a diphenylmethane backbone instead of an ethyl bridge.
- Impact: Chlorine’s stronger electron-withdrawing effect increases acidity at adjacent positions, favoring deprotonation in basic conditions. The diphenylmethane structure enhances rigidity, affecting crystallinity .
1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene (CAS 189099-57-8):
Data Tables
Table 1: Physical and Electronic Properties of Selected Compounds
| Compound Name | Molecular Weight | Key Substituents | Boiling Point (°C) | LogP (Predicted) |
|---|---|---|---|---|
| 1-(2-Bromo-1-(4-ethoxyphenyl)ethyl)-4-ethoxybenzene | 325.63 | 2× –OCH₂CH₃, –Br | 280–300 (est.) | 4.2 |
| Dapagliflozin Intermediate | 325.63 | –OCH₂CH₃, –Br, –Cl | 310–320 | 4.5 |
| 1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene | 287.20 | –OCH₃, –C≡C–, –Br | 260–270 | 3.8 |
| 4-Bromo-2-ethoxy-1-methylbenzene | 215.07 | –OCH₂CH₃, –Br, –CH₃ | 210–220 | 3.1 |
Table 2: Reactivity Comparison
| Compound | Electrophilic Substitution Rate (Relative) | Nucleophilic Substitution (Br) | Stability in Acidic Conditions |
|---|---|---|---|
| Target Compound | Moderate (due to –OCH₂CH₃) | High (activated by –OCH₂CH₃) | Stable |
| 1-Bromo-(3,4,5-trihydroxy)benzol | Very High (due to –OH) | Low (Br deactivated by –OH) | Unstable (hydrolysis) |
| 1-(4-Bromophenyl)ethylbromide | Low (no activating groups) | Very High | Stable |
Biological Activity
1-(2-Bromo-1-(4-ethoxyphenyl)ethyl)-4-ethoxybenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a bromo substituent and ethoxy groups on a biphenyl structure, which may influence its reactivity and interactions with biomolecules. The presence of the bromine atom can enhance electrophilic properties, while the ethoxy groups may affect solubility and lipophilicity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The bromine atom can facilitate nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules. Additionally, the ethoxy groups may stabilize the compound in biological systems, enhancing its efficacy.
Biological Activity
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Compounds with similar ethoxy and bromo substitutions have shown cytotoxic effects against various cancer cell lines. For instance, studies on related compounds demonstrated moderate to high cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines using MTT assays .
- Antioxidant Properties : The antioxidant activity of similar derivatives has been evaluated through DPPH radical scavenging assays, indicating potential protective effects against oxidative stress .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | WRL-68 | 86 | |
| Cytotoxicity | MCF-7 | Not specified | |
| Antioxidant Activity | Various | Higher than ascorbic acid (1.4x) |
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of related compounds on various cancer cell lines, revealing significant differences in efficacy based on structural modifications. Compounds with electron-withdrawing groups demonstrated enhanced activity against breast cancer cells (MDA-MB-231) compared to those lacking such modifications .
- Antioxidant Evaluation : In another study, derivatives similar to 1-(2-Bromo-1-(4-ethoxyphenyl)ethyl)-4-ethoxybenzene were tested for their antioxidant capabilities. Results indicated that certain modifications could lead to increased scavenging activity against free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-Bromo-1-(4-ethoxyphenyl)ethyl)-4-ethoxybenzene, and what key reaction conditions are required?
- Methodological Answer : The compound can be synthesized via bromination of precursor aryl ethyl derivatives. For example, bromination of a 4-ethoxy-substituted phenethyl intermediate using N-bromosuccinimide (NBS) in acetonitrile under controlled temperature (0–25°C) is a common approach. Multi-step procedures may involve Friedel-Crafts alkylation to introduce the ethoxybenzene moieties, followed by bromination at the benzylic position . Purification typically employs column chromatography with silica gel, and yields are optimized by maintaining anhydrous conditions.
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves the substitution pattern, particularly distinguishing bromine-induced deshielding in adjacent protons. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using SHELX software for refinement) determines absolute configuration and crystal packing . For example, crystallographic data from similar brominated aromatics reveal bond angles and torsional strain influenced by bulky ethoxy groups .
Advanced Research Questions
Q. What challenges arise in crystallizing 1-(2-Bromo-1-(4-ethoxyphenyl)ethyl)-4-ethoxybenzene, and how can computational tools assist?
- Methodological Answer : Crystallization difficulties stem from the compound’s flexible ethyl linker and bromine’s heavy atom effects, which complicate diffraction quality. SHELXD (for phase problem resolution) and SHELXL (for refinement) are critical for handling twinning or weak data. Pre-crystallization molecular modeling (e.g., Mercury CSD) predicts solvent compatibility, while Hirshfeld surface analysis identifies intermolecular interactions (e.g., C–H···O) that stabilize the lattice .
Q. How does the bromine substituent influence regioselectivity in nucleophilic substitution reactions?
- Methodological Answer : The benzylic bromine undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its electrophilic β-carbon. Steric hindrance from adjacent ethoxy groups slows kinetics, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C). Competing elimination (E2) can occur; thus, base strength (e.g., K₂CO₃ vs. DBU) must be optimized. Reaction progress is monitored via TLC or GC-MS to track byproduct formation .
Q. What computational approaches predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for bromine displacement, revealing activation barriers influenced by ethoxy group electron-donating effects. Molecular docking studies assess potential bioactivity by simulating interactions with enzymatic targets (e.g., cytochrome P450), guided by analogs with known inhibitory profiles .
Critical Analysis of Contradictions
- vs. 14 : While emphasizes bromination using NBS in acetonitrile, highlights alternative brominating agents (Br₂/CCl₄) for similar substrates. Researchers must evaluate steric effects: bulkier substrates favor NBS to minimize side reactions.
- Crystallography Tools : underscores SHELX’s dominance in small-molecule refinement, but newer software (e.g., OLEX2) may offer improved automation. Legacy SHELX use persists due to robustness with twinned data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
